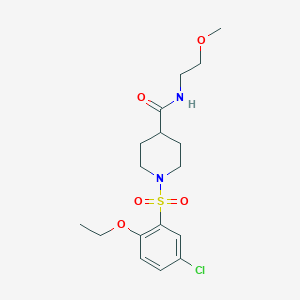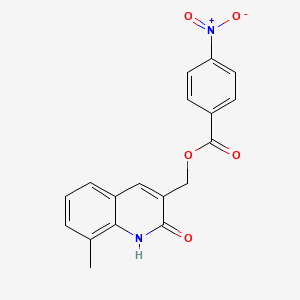![molecular formula C22H21ClN2O4S B7719427 2-[4-[(4-chlorophenyl)sulfamoyl]phenoxy]-N-(1-phenylethyl)acetamide](/img/structure/B7719427.png)
2-[4-[(4-chlorophenyl)sulfamoyl]phenoxy]-N-(1-phenylethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-[(4-chlorophenyl)sulfamoyl]phenoxy]-N-(1-phenylethyl)acetamide is a synthetic organic compound that belongs to the class of phenoxy acetamides. This compound is characterized by the presence of a chlorophenyl group, a sulfamoyl group, and a phenoxy group attached to an acetamide backbone. It is of interest in various fields due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[(4-chlorophenyl)sulfamoyl]phenoxy]-N-(1-phenylethyl)acetamide typically involves multiple steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-chlorophenol with a suitable sulfonyl chloride, such as chlorosulfonic acid, to form 4-chlorophenylsulfonyl chloride.
Coupling Reaction: The phenoxy intermediate is then reacted with 4-aminophenol in the presence of a base, such as sodium hydroxide, to form 4-[(4-chlorophenyl)sulfamoyl]phenol.
Acetamide Formation: The final step involves the reaction of 4-[(4-chlorophenyl)sulfamoyl]phenol with N-(1-phenylethyl)acetamide in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC), to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[4-[(4-chlorophenyl)sulfamoyl]phenoxy]-N-(1-phenylethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenoxy acetamides.
Scientific Research Applications
2-[4-[(4-chlorophenyl)sulfamoyl]phenoxy]-N-(1-phenylethyl)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use as a pharmaceutical agent due to its structural similarity to other bioactive compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-[(4-chlorophenyl)sulfamoyl]phenoxy]-N-(1-phenylethyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve the modulation of signal transduction pathways and inhibition of specific enzymes.
Comparison with Similar Compounds
Similar Compounds
Phenoxy acetamide derivatives: Compounds with similar phenoxy acetamide structures.
Chlorophenyl sulfonamides: Compounds with similar chlorophenyl and sulfonamide groups.
Uniqueness
2-[4-[(4-chlorophenyl)sulfamoyl]phenoxy]-N-(1-phenylethyl)acetamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its structural features allow for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-[4-[(4-chlorophenyl)sulfamoyl]phenoxy]-N-(1-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O4S/c1-16(17-5-3-2-4-6-17)24-22(26)15-29-20-11-13-21(14-12-20)30(27,28)25-19-9-7-18(23)8-10-19/h2-14,16,25H,15H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSDHXNGLIBKCRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)COC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-methyl-N-[1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]benzamide](/img/structure/B7719363.png)
![2-{5-[3-Nitro-4-(pyrrolidin-1-YL)phenyl]-1,2,4-oxadiazol-3-YL}pyridine](/img/structure/B7719365.png)
![3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[4-(2-fluorophenyl)piperazin-1-yl]propan-1-one](/img/structure/B7719374.png)
![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)furan-2-carboxamide](/img/structure/B7719378.png)
![N-[(4-chlorophenyl)methyl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-amine](/img/structure/B7719384.png)

![N-(2,5-dimethylphenyl)-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B7719397.png)
![N-[[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-methoxybenzamide](/img/structure/B7719405.png)
![N-(2-methoxy-5-methylphenyl)-N'-[(E)-(4-methoxy-3-nitrophenyl)methylideneamino]oxamide](/img/structure/B7719411.png)
![N-tert-butyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]benzamide](/img/structure/B7719424.png)


